molecular formula C13H10ClN3O B13864395 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine

Katalognummer: B13864395
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: OSNCUPOATRAVLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis markers, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-2-(3-methoxyphenyl)pyrimidine
  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • Thiazolopyrimidine derivatives

Uniqueness

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

4-chloro-2-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-9-4-2-3-8(7-9)12-16-11(14)10-5-6-15-13(10)17-12/h2-7H,1H3,(H,15,16,17)

InChI-Schlüssel

OSNCUPOATRAVLI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CN3)C(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.